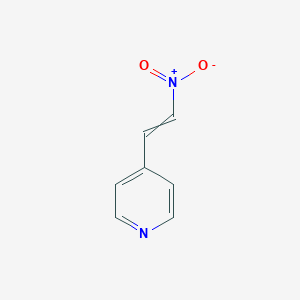
(E)-4-(2-硝基乙烯基)吡啶
描述
(E)-4-(2-Nitrovinyl)pyridine is an organic compound characterized by the presence of a nitrovinyl group attached to the fourth position of a pyridine ring
科学研究应用
(E)-4-(2-Nitrovinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
Mode of Action
(E)-4-(2-Nitrovinyl)pyridine has been found to participate in organocatalytic asymmetric Michael/hemiketalization/acyl transfer reactions . In these reactions, a cinchona alkaloid derived bifunctional thiourea catalyst was found to be the most effective . The compound interacts with its targets, leading to changes in their function and subsequent biochemical reactions.
Biochemical Pathways
It is known to participate in organocatalytic asymmetric michael/hemiketalization/acyl transfer reactions , which are key processes in various biochemical pathways.
Result of Action
Its participation in organocatalytic asymmetric reactions suggests that it may influence the stereochemistry of the resulting compounds , potentially leading to changes in their biological activity.
Action Environment
The action, efficacy, and stability of (E)-4-(2-Nitrovinyl)pyridine can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other substances, such as the aforementioned thiourea catalyst, can significantly influence its reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Nitrovinyl)pyridine typically involves the reaction of 4-pyridinecarboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.
Industrial Production Methods: While specific industrial production methods for (E)-4-(2-Nitrovinyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions: (E)-4-(2-Nitrovinyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Specific oxidizing agents, though less common.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Reduction: 4-(2-Aminovinyl)pyridine.
Substitution: Products depend on the nucleophile used.
相似化合物的比较
- (E)-3-(2-Nitrovinyl)pyridine
- 2-Fluoro-5-(2-Nitrovinyl)pyridine
Comparison: (E)-4-(2-Nitrovinyl)pyridine is unique due to the position of the nitrovinyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, (E)-3-(2-Nitrovinyl)pyridine has the nitrovinyl group at the third position, which may result in different chemical and biological properties.
属性
IUPAC Name |
4-(2-nitroethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHDOWRKJXJUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351791 | |
| Record name | 4-(2-nitroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100446-37-5 | |
| Record name | 4-(2-nitroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


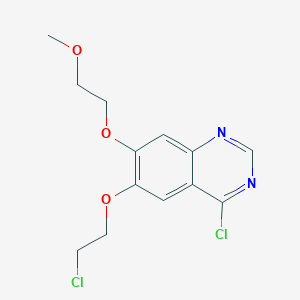
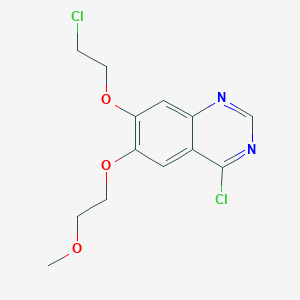
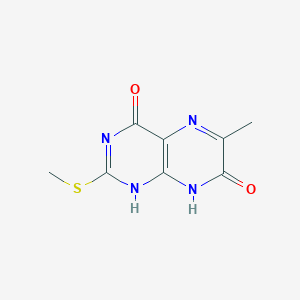


![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)


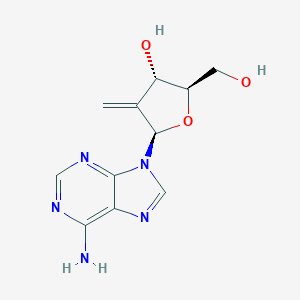
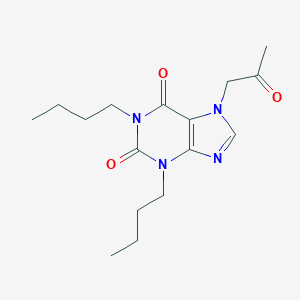
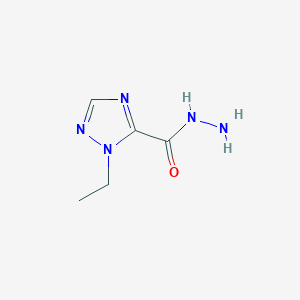

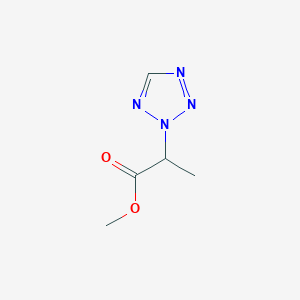
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
